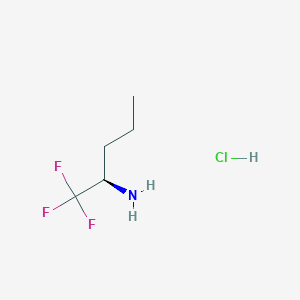
(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride, also known as Trifluoropentamine, is a synthetic compound that has been widely used in scientific research applications. This chemical compound belongs to the class of amines and is commonly used as a precursor in the synthesis of other chemical compounds. In
Applications De Recherche Scientifique
Synthesis and Reactivity
The reaction of bis(trifluoromethyl)arsane with secondary amines, including the synthesis of trifluoromethyl arsaalkenes, highlights the utility of trifluoromethylated compounds in organic synthesis. These compounds exhibit significant stability and distinct configurational properties, exemplified by the Z configuration and structural implications revealed through X-ray diffraction studies (Albers et al., 1995).
Radical Anions Formation and Stability
Research into the formation of radical anions from polyfluoroarenes, including the study of their lifetimes and decay mechanisms, shows the role of trifluoromethyl groups in influencing the reactivity and stability of radical species. This research provides insights into the selective hydrodefluorination processes, crucial for developing new synthetic methodologies (Borovkov et al., 2015).
Polysiloxane-immobilized Amine Ligands
The development of polysiloxane-immobilized amine and diamine ligands demonstrates the applications of fluorinated amines in creating materials with specific chemical functionalities. These materials have implications for metal ion coordination and could be utilized in catalysis or material science for selective chemical transformations (Yang et al., 1997).
Preparation of Amidines
Trifluoro- and trichloroethyl imidates, derived from reactions involving amines, show the versatility of fluorinated amines in synthesizing amidines under mild conditions. This underscores their utility in organic synthesis, particularly in the preparation of compounds with potential biological activity (Caron et al., 2010).
Drug Delivery Applications
The synthesis of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers showcases the potential of fluorinated amines in improving water treatment technologies. These membranes exhibit increased water flux and enhanced dye rejection capabilities, highlighting the role of fluorinated compounds in environmental applications (Liu et al., 2012).
Chitosan Hydrogels for Controlled Drug Release
The development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for controlled drug release illustrates the application of fluorinated amines in designing smart materials for biomedical applications. These hydrogels offer pH- and thermo-responsive drug release mechanisms, which can be tailored for specific therapeutic needs (Karimi et al., 2018).
Propriétés
IUPAC Name |
(2R)-1,1,1-trifluoropentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-2-3-4(9)5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCUBNVTIVEVKJ-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2662927.png)

![(3,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662929.png)
![(Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2662930.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2662932.png)

![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/no-structure.png)


![rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2662943.png)

